molecular formula C9H12BrNO B1373011 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 910381-02-1

2-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B1373011
CAS No.: 910381-02-1
M. Wt: 230.1 g/mol
InChI Key: DKOJHGDTHVOSEO-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)ethanamine is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by a bromine atom at position 2 and a methoxy group at position 5 of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or other oxidized forms.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other less oxidized forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenethylamines .

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It exhibits high binding affinity for 5-HT2A receptors, which are involved in various neurological processes. This interaction can lead to alterations in neurotransmitter levels, affecting mood, perception, and cognition .

Comparison with Similar Compounds

    Mescaline: A naturally occurring psychedelic with a similar phenethylamine structure.

    2C-B: A synthetic psychedelic with a bromine atom at the 4-position of the phenyl ring.

    25B-NBOMe: A potent hallucinogen with a similar structure but with additional methoxy groups and a benzyl moiety.

Uniqueness: 2-(2-Bromo-5-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methoxy group at specific positions on the phenyl ring differentiates it from other similar compounds.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJHGDTHVOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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